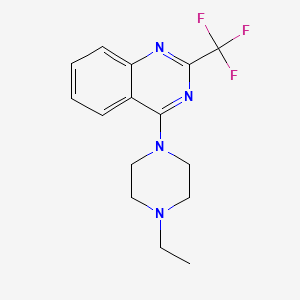

4-(4-ethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinazoline derivatives are synthesized through various methods, including the cyclization of anthranilic acid derivatives, nucleophilic substitution reactions, and palladium-catalyzed oxidative carbonylation. For example, the synthesis of 4-phenoxy-2-(1-piperazinyl)quinazolines involved the examination for anticonvulsive and antihypoxic activities, highlighting the methodological diversity in quinazoline synthesis (Hori et al., 1990).

Molecular Structure Analysis

Quinazoline derivatives often feature substitutions at the 2, 4, and 6 positions of the quinazoline ring, with variations in the substituents leading to significant differences in their chemical and biological properties. The structural diversity of these compounds is vast, with many featuring piperazinyl groups for enhanced biological activity (Costa et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nitrosation, cyclization, and hydrolysis, depending on their specific substituents. These reactions are crucial for further modifications and the development of new compounds with desired biological activities (Gescher et al., 1977).

Applications De Recherche Scientifique

Pharmacological and Therapeutic Applications

Quinazoline derivatives have been extensively researched for their pharmacological and therapeutic properties. For instance, quinazoline-based compounds have been identified as potent α1-adrenoceptor antagonists, showing significant activity in human hyperplastic prostate, suggesting their potential use in treating conditions like benign prostatic hyperplasia (Chueh et al., 2002). Another study found quinazoline derivatives to exhibit anticonvulsive and antihypoxic activities, making them promising candidates for antiepileptic drugs (Hori et al., 1990).

Antimicrobial and Antituberculosis Activity

Quinazoline derivatives have also shown significant antimicrobial and antituberculosis activities. A study on 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines revealed potent inhibition against various bacterial and fungal strains, as well as antituberculosis activity (Patel et al., 2012). This highlights the potential of quinazoline derivatives in developing new antimicrobial agents.

Corrosion Inhibition

In material science, quinazoline derivatives have been studied for their corrosion inhibition properties. A study demonstrated that piperazine-substituted quinazolin-4(3H)-one derivatives effectively inhibit corrosion in mild steel in acidic environments (Chen et al., 2021). This suggests their potential application in developing new corrosion inhibitors for industrial applications.

Stability Under Stressful Conditions

The stability of quinazoline derivatives under stressful conditions has been a subject of study, revealing that these compounds are stable to UV radiation, elevated temperatures, and oxidants, although they are susceptible to hydrolysis in alkaline environments. This information is crucial for the development of pharmaceutical substances, ensuring their stability and efficacy under various storage and application conditions (Gendugov et al., 2021).

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4/c1-2-21-7-9-22(10-8-21)13-11-5-3-4-6-12(11)19-14(20-13)15(16,17)18/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULAUZPSBUPVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)